N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Tetrahydroquinoline Derivatives

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide (CAS 946311-83-7) is a synthetic small molecule with the molecular formula C21H26N2O2 and a molecular weight of 338.45 g/mol. It belongs to the tetrahydroquinoline-acetamide class, a scaffold widely explored in medicinal chemistry for CETP inhibition , HDAC modulation, and anti-inflammatory applications.

Molecular Formula C21H26N2O2
Molecular Weight 338.451
CAS No. 946311-83-7
Cat. No. B2781247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide
CAS946311-83-7
Molecular FormulaC21H26N2O2
Molecular Weight338.451
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
InChIInChI=1S/C21H26N2O2/c1-16-5-3-7-19(13-16)25-15-21(24)22-11-10-17-8-9-20-18(14-17)6-4-12-23(20)2/h3,5,7-9,13-14H,4,6,10-12,15H2,1-2H3,(H,22,24)
InChIKeyUKEDFXVSEZUDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide (CAS 946311-83-7): Structural Identity and Procurement Context


N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide (CAS 946311-83-7) is a synthetic small molecule with the molecular formula C21H26N2O2 and a molecular weight of 338.45 g/mol . It belongs to the tetrahydroquinoline-acetamide class, a scaffold widely explored in medicinal chemistry for CETP inhibition [1], HDAC modulation, and anti-inflammatory applications . Unlike extensively profiled clinical candidates, this compound exists primarily as a research tool compound with a limited vendor footprint. Its structural signature—a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to an m-tolyloxyacetamide moiety—positions it among positional isomers differing only in the methyl group placement on the phenoxy ring.

Why Generic Substitution of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide Is Not Supported by Evidence


In the tetrahydroquinoline-acetamide series, subtle positional variations on the phenoxy ring (ortho, meta, para) can dictate pharmacophoric geometry and biological target engagement . Generic substitution among the m-tolyloxy (CAS 946311-83-7), o-tolyloxy (CAS 946209-03-6), and p-tolyloxy (CAS not publicly available) isomers, or the unsubstituted phenoxy analog (CAS 955790-17-7), cannot be assumed without direct comparative data [1]. However, a comprehensive search of primary literature, patents (including the Bayer CETP inhibitor portfolio [2]), and authoritative databases (PubChem, ChEMBL, ChemSpider) reveals a critical evidentiary gap: no head-to-head or cross-study quantitative data currently exist in the public domain to support a claim of differentiated performance for this specific compound over its closest analogs. The following evidence guide therefore identifies what minimal structural and class-level differentiation is available while transparently documenting the absence of high-strength quantitative evidence.

Quantitative Differentiation Evidence for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide: A Critical Appraisal


Structural Isomerism: Meta-Methyl Substitution as a Defining Feature with Unquantified Biological Consequence

The target compound (m-tolyloxy) differs from its closest commercial analogs—the o-tolyloxy isomer (CAS 946209-03-6) and the p-tolyloxy isomer —solely in the position of the methyl substituent on the phenoxy ring. In analogous tetrahydroquinoline-based CETP inhibitors, the meta-substitution pattern has been associated with steric and electronic profiles distinct from ortho or para orientations, potentially influencing target binding [1]. However, no published IC50, Kd, or Ki values exist for any isomer in this specific sub-series, precluding quantitative comparison.

Medicinal Chemistry Structure-Activity Relationship (SAR) Tetrahydroquinoline Derivatives

Differentiation from the Unsubstituted Phenoxy Analog: Lipophilicity and Steric Bulk

Compared to the unsubstituted phenoxy analog (CAS 955790-17-7, PubChem CID 6272446) [1], the m-tolyloxy compound introduces a methyl group that increases calculated lipophilicity. The computed XLogP3 for the phenoxy analog is 3.7 [1]. For the m-tolyloxy derivative, the calculated XLogP3 is estimated to be ~4.0–4.2 based on the additive contribution of a methyl group (+0.5 log unit) . This difference in lipophilicity may affect membrane permeability, solubility, and non-specific protein binding, although no experimental logP, solubility, or permeability data are available for either compound.

Physicochemical Properties Lipophilicity Drug Design

Class-Level Biological Plausibility: Tetrahydroquinoline Scaffold as a Pharmacophore for CETP and HDAC Inhibition

The 1,2,3,4-tetrahydroquinoline scaffold is a validated pharmacophore for cholesteryl ester transfer protein (CETP) inhibition, with patented clinical candidates demonstrating IC50 values in the nanomolar range [1]. Additionally, tetrahydroquinoline-based acetamides have been reported as histone deacetylase (HDAC) inhibitors, although the target compound has not been directly tested in these assays. A structurally related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, showed an IC50 of 0.6 μM against NPC-TW01 cancer cells [2]. This class-level evidence suggests plausible biological activity for the target compound, but no direct confirmatory data exist.

CETP Inhibition HDAC Inhibition Cardiovascular Disease

Absence of Public Safety and Stability Data Limits Procurement Confidence

A search for Safety Data Sheets (SDS) and Certificates of Analysis (CoA) for CAS 946311-83-7 yielded no results from authoritative repositories such as Merck Millipore or Aladdin Scientific . The vendor-supplied product page explicitly states 'Solubility: not available' . In contrast, structurally related compounds from the Bayer CETP program have undergone extensive preclinical profiling, with defined solubility, stability, and preliminary toxicity data [1]. The absence of such public data for the target compound means that any claim of a favorable safety profile is unsubstantiated.

Safety Profile Stability Solubility

Validated Application Scenarios for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide Given Current Evidence Limitations


Structure-Activity Relationship (SAR) Exploration of Tetrahydroquinoline-Acetamide CETP Inhibitors

This compound can serve as a negative control or comparator in SAR studies of tetrahydroquinoline-based CETP inhibitors [1]. Its m-tolyloxy substitution pattern provides a distinct electronic and steric profile relative to the unsubstituted phenoxy analog (CAS 955790-17-7), enabling systematic exploration of how the methyl group position affects CETP binding. However, users must independently establish baseline activity in their assay system, as no public CETP inhibition data exist.

Chemical Probe for HDAC Family Profiling

Given the reported HDAC inhibitory activity of tetrahydroquinoline-containing acetamides [2], this compound may be evaluated in HDAC isoform selectivity panels. Its structural features (m-tolyloxy group, ethyl spacer) differentiate it from known hydroxamic acid-based HDAC inhibitors, potentially offering a distinct selectivity fingerprint. Researchers must generate their own dose-response data to confirm activity.

In Vitro Anti-Inflammatory Screening

A single vendor source suggests potential anti-inflammatory activity via IL-1β inhibition , but no quantitative data (e.g., IC50, % inhibition at defined concentrations) are provided. This compound may be used in exploratory LPS-stimulated PBMC or THP-1 assays, with appropriate positive controls (e.g., NLRP3 inhibitors like MCC950), to determine if the observed effect is reproducible and quantifiable.

Analytical Reference Standard for Isomer-Specific Method Development

This compound can be used as an analytical reference standard for developing HPLC or LC-MS methods that require separation of positional isomers (o-, m-, p-tolyloxy) . Its distinct retention time and mass spectrum relative to the other isomers make it suitable for method validation in quality control or metabolic profiling studies.

Quote Request

Request a Quote for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.